Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
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Overview
Description
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a complex organic compound with a molecular formula of C18H17ClN2O5 This compound is known for its unique structure, which includes a quinoline ring system, a carbamate group, and a chlorophenyl moiety
Preparation Methods
The synthesis of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process typically involves cyclization reactions under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the quinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a chlorophenyl halide in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline and carbamate derivatives.
Scientific Research Applications
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: It is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Lenvatinib: A multi-target inhibitor used in cancer therapy. It shares structural similarities with the quinoline ring system and carbamate group.
Sorafenib: Another multi-target inhibitor with a similar quinoline-based structure. It is used in the treatment of liver and kidney cancers.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor with a quinoline core. It is used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H18ClN3O5 |
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Molecular Weight |
415.8 g/mol |
IUPAC Name |
ethyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-28-20(26)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(27-2)13(19(22)25)9-12(16)17/h4-10H,3H2,1-2H3,(H2,22,25)(H,24,26) |
InChI Key |
WLFHJBHZCJJLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
Origin of Product |
United States |
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